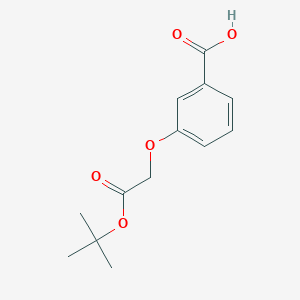![molecular formula C11H16BNO2 B1279865 [2-(Pyrrolidin-1-ylmethyl)phenyl]boronsäure CAS No. 878289-40-8](/img/structure/B1279865.png)
[2-(Pyrrolidin-1-ylmethyl)phenyl]boronsäure
Übersicht
Beschreibung
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a pyrrolidin-1-ylmethyl group and a boronic acid functional group. It is widely used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid is used as a versatile building block for the construction of complex molecules. It is particularly valuable in the synthesis of biologically active compounds and pharmaceuticals .
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: In medicinal chemistry, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid is explored for its potential as an enzyme inhibitor, particularly for proteases and kinases. Its boronic acid group can form reversible covalent bonds with active site residues, making it a valuable scaffold for drug design .
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics. It also finds applications in the development of sensors and catalysts .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s worth noting that boronic acids are commonly used in suzuki–miyaura (sm) coupling reactions . In these reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity and influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been reported to have different biological profiles due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that phenylboronic acid-functionalized polymers synthesized in dmso by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .
Biochemische Analyse
Biochemical Properties
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid plays a significant role in various biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in numerous physiological processes. The boronic acid group of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is highly specific and can be exploited for the development of enzyme inhibitors with therapeutic potential .
Cellular Effects
The effects of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid can modulate the activity of kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound has been reported to alter the expression of genes involved in cell cycle regulation and apoptosis, highlighting its potential as a modulator of cellular function .
Molecular Mechanism
At the molecular level, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group of this compound can form reversible covalent bonds with diols and other nucleophilic groups present in biomolecules. This property allows [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid to inhibit enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid in laboratory settings have been investigated to understand its temporal effects. This compound is relatively stable under physiological conditions but can undergo hydrolysis over time, leading to the formation of inactive products. Long-term studies have shown that [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid can cause toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. Additionally, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, gluconeogenesis, and lipid metabolism .
Transport and Distribution
The transport and distribution of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid can influence its activity and function, particularly in target tissues such as the liver and kidneys .
Subcellular Localization
The subcellular localization of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid can affect its interactions with biomolecules and its ability to modulate cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid typically involves the reaction of a phenylboronic acid derivative with a pyrrolidine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: In an industrial setting, the production of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain synthetic applications.
[3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid: Contains a fluorine substituent, which can alter its reactivity and biological activity.
[2-(Morpholin-4-ylmethyl)phenyl]boronic Acid: Features a morpholine group instead of pyrrolidine, affecting its chemical properties and applications.
Uniqueness: [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its reactivity and versatility in organic synthesis. This structural feature allows for the formation of more complex and diverse molecules, making it a valuable tool in various fields of research and industry .
Eigenschaften
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRRMUMVOCZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468407 | |
| Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878289-40-8 | |
| Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)
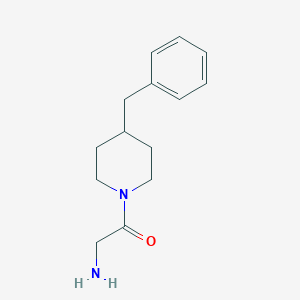


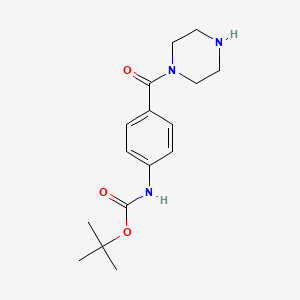

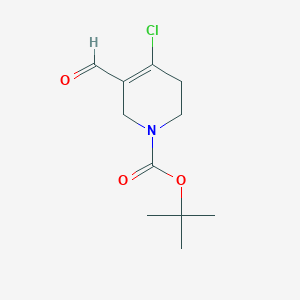
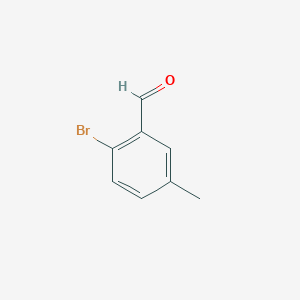
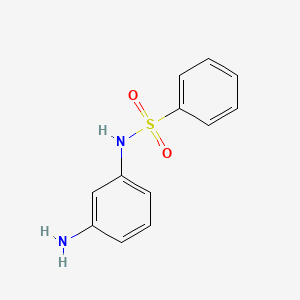
![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)



